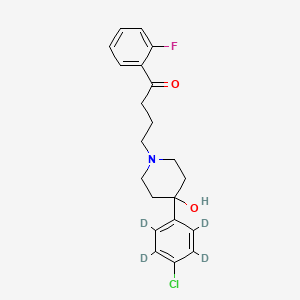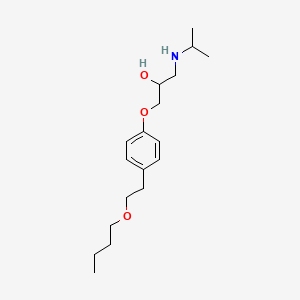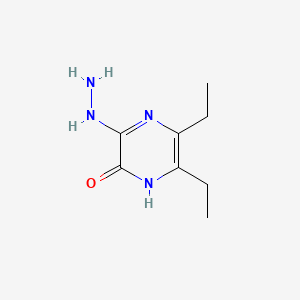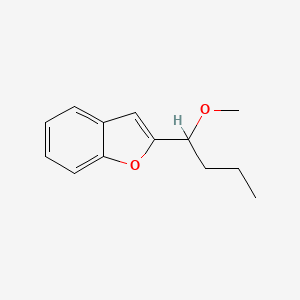
Duramycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Duramycin C is a natural product found in Streptomyces griseoluteus with data available.
Wissenschaftliche Forschungsanwendungen
Interaction with Membranes
Duramycin is known for its ability to interact with various membranes. Research has shown that low concentrations of duramycin can induce aggregation of lipid vesicles containing certain phospholipids and inhibit ATP-dependent calcium uptake in sarcoplasmic reticulum vesicles, affecting processes like proton pump activity and calcium influx. This suggests its potential as a tool in studying membrane dynamics and functions (Navarro et al., 1985).
Biosynthesis Insights
The biosynthesis of duramycin has been a subject of interest, particularly its unique amino acid modifications and cross-linking, which are crucial for its biological activity. Studies have explored the duramycin biosynthetic gene cluster and the roles of specific enzymes in these modifications, offering insights into novel antimicrobial peptide production and potential therapeutic applications (Huo et al., 2016).
Enzymatic Formation Mechanisms
Duramycin's complex structure, including features like lysinoalanine cross-link and β-hydroxylated Asp, has prompted studies into the enzymatic mechanisms underlying its formation. These investigations contribute to our understanding of post-translational modifications in peptides and their implications in drug development and molecular biology (An et al., 2018).
Selectivity and Mode of Action
Research into duramycin's selectivity and mode of action on bacterial cell envelopes has provided significant insights. These studies highlight the potential of duramycin in selectively targeting pathogenic agents and understanding its interaction with cell membranes, particularly phosphatidylethanolamine (PE) (Hasim et al., 2018).
Membrane Curvature and Lipid Specificity
Duramycin's interaction with ethanolamine phospholipids and its dependence on membrane curvature have been studied, shedding light on the role of membrane biophysics in drug targeting and signaling processes (Iwamoto et al., 2007).
Imaging and Therapeutic Applications
Duramycin has been explored as an imaging agent in apoptosis detection, particularly in tumor response to therapy. Its ability to bind specific phospholipids in apoptotic cells makes it a promising tool in diagnostic imaging and potentially in the assessment of therapy efficacy (Elvas et al., 2015).
Eigenschaften
CAS-Nummer |
132268-38-3 |
|---|---|
Produktname |
Duramycin C |
Molekularformel |
C82H115N23O27S3 |
Molekulargewicht |
1951.136 |
InChI |
InChI=1S/C82H115N23O27S3/c1-35(2)21-46-70(118)102-62-38(5)135-34-55-75(123)97-51(72(120)94-47(22-39-15-17-41(107)18-16-39)67(115)89-29-60(111)105-20-10-14-56(105)77(125)95-46)27-86-19-9-8-13-45(81(129)130)92-79(127)61-37(4)134-31-43(83)66(114)90-36(3)65(113)93-50(25-58(85)109)69(117)99-53(74(122)101-55)32-133-33-54(76(124)104-63(64(112)82(131)132)78(126)88-28-59(110)91-49(24-57(84)108)71(119)103-61)100-73(121)52(30-106)98-68(116)48(96-80(62)128)23-40-26-87-44-12-7-6-11-42(40)44/h6-7,11-12,15-18,26,35-38,43,45-56,61-64,86-87,106-107,112H,8-10,13-14,19-25,27-34,83H2,1-5H3,(H2,84,108)(H2,85,109)(H,88,126)(H,89,115)(H,90,114)(H,91,110)(H,92,127)(H,93,113)(H,94,120)(H,95,125)(H,96,128)(H,97,123)(H,98,116)(H,99,117)(H,100,121)(H,101,122)(H,102,118)(H,103,119)(H,104,124)(H,129,130)(H,131,132)/t36-,37-,38-,43-,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,56-,61+,62+,63-,64+/m0/s1 |
InChI-Schlüssel |
KRKLISUEFJLJGP-RSISPAPISA-N |
SMILES |
CC1C2C(=NC(C(=NC(C(=NC3CSCC4C(=NC(CS1)C(=NC(CNCCCCC(N=C(C(C(SCC(C(=NC(C(=NC(C(=N4)O)CC(=N)O)O)C)O)N)C)N=C(C(N=C(CN=C(C(N=C3O)C(C(=O)O)O)O)O)CC(=N)O)O)O)C(=O)O)C(=NC(C(=NCC(=O)N5CCCC5C(=NC(C(=N2)O)CC(C)C)O)O)CC6=CC=C(C=C6)O)O)O)O)O)CO)O)CC7=CNC8=CC=CC=C87)O |
Synonyme |
duramycin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)



![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)
![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)

